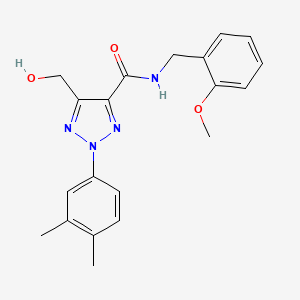![molecular formula C19H14O4 B11395759 6-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11395759.png)
6-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is a heterocyclic compound that belongs to the furochromen family This compound is characterized by its fused ring structure, which includes a furan ring and a chromen ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. This reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furochromen moiety in acidic media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furochromen derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound exhibits significant activity as a photosensitizer. It is used in photodynamic therapy (PDT) for treating certain types of cancer and skin diseases. Its ability to generate reactive oxygen species upon light activation makes it a valuable tool in biological research .
Medicine
In medicine, derivatives of this compound are explored for their potential anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to develop new therapeutic agents based on its structure.
Industry
Industrially, this compound finds applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mechanism of Action
The mechanism by which 6-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves the generation of reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in targeted cancer cells during photodynamic therapy. The compound interacts with cellular components, leading to oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Another furocoumarin used in phototherapy.
Coumarin: A simpler structure with similar photophysical properties.
Benzofuran: Shares the furan ring but lacks the chromen moiety.
Uniqueness
6-(4-Methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which enhances its photophysical and biological properties. Its methoxyphenyl group contributes to its stability and reactivity, making it more versatile compared to other furocoumarins.
Properties
Molecular Formula |
C19H14O4 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H14O4/c1-11-10-22-18-9-17-13(7-15(11)18)8-16(19(20)23-17)12-3-5-14(21-2)6-4-12/h3-10H,1-2H3 |
InChI Key |
AJDSPAFASYUUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=C3C=C(C(=O)OC3=C2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(N-Methyl4-methylbenzenesulfonamido)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide](/img/structure/B11395682.png)
![1,3-Dicyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B11395683.png)

![N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11395700.png)
![2,4,5-trimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B11395702.png)

![9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11395721.png)
![N-(4-methylbenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11395733.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-ethyl-3-(4-methylphenyl)urea](/img/structure/B11395736.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11395741.png)
![4-(3,4-diethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395745.png)
![3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,10-tetrahydro-1,11-dioxa-3-azatetraphen-10-one](/img/structure/B11395747.png)
![N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11395750.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11395751.png)
